N-(Pentan-3-yl)piperidin-4-amine dihydrochloride

Description

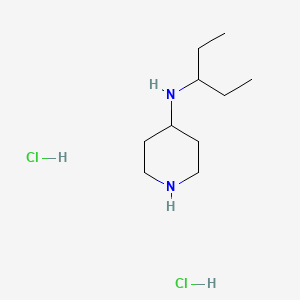

N-(Pentan-3-yl)piperidin-4-amine dihydrochloride is a secondary amine derivative featuring a piperidine core substituted with a pentan-3-yl group at the nitrogen atom, accompanied by two hydrochloride counterions. The compound is primarily utilized as a building block in organic synthesis and pharmaceutical research. Key identifiers include:

- CAS Number: 1233958-31-0 (primary reference from ).

- Molecular Formula: Presumed to be C₁₀H₂₁N₂·2HCl (base: C₁₀H₂₁N₂; dihydrochloride adds 2 HCl molecules), though conflicting data exists in , which lists C₁₀H₂₃ClN₂, likely due to inconsistencies in source reporting .

- Molecular Weight: ~207.76 g/mol (calculated for C₁₀H₂₁N₂·2HCl).

Properties

IUPAC Name |

N-pentan-3-ylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2.2ClH/c1-3-9(4-2)12-10-5-7-11-8-6-10;;/h9-12H,3-8H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTUKXXVSQHUGRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC1CCNCC1.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(Pentan-3-yl)piperidin-4-amine dihydrochloride typically involves the reaction of piperidine derivatives with pentan-3-ylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .

Chemical Reactions Analysis

N-(Pentan-3-yl)piperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

N-(Pentan-3-yl)piperidin-4-amine dihydrochloride is characterized by a piperidine ring with a pentan-3-yl substituent. The dihydrochloride form enhances its solubility and stability in biological systems, making it suitable for various applications. Its molecular formula is with a molecular weight of approximately 252.21 g/mol.

Antidepressant and Analgesic Effects

Research indicates that compounds similar to this compound exhibit potential antidepressant and analgesic properties. The piperidine structure is often associated with interactions at neurotransmitter receptors, particularly those involved in dopamine and serotonin pathways. These interactions suggest potential therapeutic uses in treating mood disorders and pain management .

Neuropharmacological Studies

This compound has been investigated for its effects on neurotransmitter systems. Studies have shown that it may inhibit the reuptake of neurotransmitters such as dopamine and norepinephrine, indicating potential applications in treating depression and anxiety disorders .

Antimicrobial Properties

Similar compounds have demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for this compound are yet to be established but could be significant based on structural analogs.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Example | E. coli | 25 µg/mL |

| Example | S. aureus | 30 µg/mL |

Antitumor Activity

Preliminary investigations into the antitumor properties of piperidine derivatives suggest that they can inhibit tumor cell proliferation. In vitro studies have indicated that certain derivatives effectively reduce the viability of cancer cell lines through mechanisms such as apoptosis induction .

Case Study 1: Neurotransmitter Modulation

In a study focused on the synthesis and evaluation of various piperidine-based compounds, this compound exhibited significant inhibition of dopamine reuptake in animal models, suggesting its potential use in treating neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy

Another study tested the antimicrobial efficacy of multiple piperidine derivatives against clinical isolates. The results indicated that this compound showed promising activity against multi-drug resistant strains, making it a candidate for further development as an antimicrobial agent .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several steps starting from commercially available piperidine derivatives. Its mechanism of action primarily involves binding to specific receptors or enzymes, modulating their activity, which can lead to changes in cellular signaling pathways affecting various physiological processes .

Mechanism of Action

The mechanism of action of N-(Pentan-3-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division and proliferation . This inhibition leads to the disruption of microtubule dynamics, ultimately resulting in antiproliferative effects .

Comparison with Similar Compounds

Piperidin-4-amine Dihydrochloride Derivatives

The following table summarizes key analogs and their properties:

Key Differences and Trends

Substituent Effects :

- Aliphatic vs. Aromatic Groups : The pentan-3-yl group in the target compound increases lipophilicity (logP ~2.5–3.0 estimated) compared to aromatic analogs like the 3-bromophenyl derivative (logP ~3.5–4.0). This may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Halogenated Derivatives : Bromine or fluorine substituents (e.g., 3-bromophenyl, 2,4-difluorophenyl) improve electrophilic reactivity and metabolic stability, making them suitable for radiopharmaceuticals or protease inhibitors .

Synthetic Accessibility :

- The target compound’s synthesis likely involves reductive amination of pentan-3-one with piperidin-4-amine, followed by HCl salt formation. Similar methods are described in for tetrahydro-2H-pyran-4-amine derivatives using hydrogenation (e.g., Pd/C catalysis) .

Thienopyridine derivatives () demonstrate kinase inhibition, highlighting structural versatility in medicinal chemistry .

Data Discrepancies and Limitations

- Molecular Formula Conflict: reports the formula as C₁₀H₂₃ClN₂, inconsistent with the dihydrochloride designation. This may reflect a monohydrochloride or reporting error .

- CAS Number Variants : and list different CAS numbers (1233958-31-0 vs. 1286274-33-6), possibly indicating stereoisomers or registry errors .

Biological Activity

N-(Pentan-3-yl)piperidin-4-amine dihydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a pentan-3-yl group and exists in the form of a dihydrochloride salt to enhance its solubility and stability.

The synthesis of this compound typically involves the reaction of piperidine derivatives with pentan-3-ylamine under specific conditions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions, with common reagents such as potassium permanganate and sodium borohydride being utilized.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈Cl₂N₂ |

| Molecular Weight | 250.18 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

This compound exhibits biological activity primarily through its interaction with molecular targets involved in cell division and proliferation. Notably, it has been shown to inhibit tubulin polymerization, which is crucial for mitosis. This inhibition can lead to antiproliferative effects in various cancer cell lines .

Antiproliferative Effects

Research indicates that this compound has significant antiproliferative properties. For instance, studies have demonstrated that it can inhibit the growth of cancer cells by interfering with the cytoskeleton dynamics necessary for cell division. The IC50 values for various cancer cell lines indicate potent activity, suggesting its potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

This compound can be compared to other piperidine derivatives such as piperine and evodiamine. These compounds also exhibit biological activities but differ in their specific mechanisms and potency against various targets.

Table 2: Comparison of Biological Activities

| Compound | Activity | IC50 (µM) |

|---|---|---|

| N-(Pentan-3-yl)piperidin-4-amine | Antiproliferative | 0.072 |

| Piperine | Antioxidant | 5.4 |

| Evodiamine | Analgesic | 9.2 |

Case Study: Inhibition of Tubulin Polymerization

In a study focusing on the effects of this compound on cancer cells, it was observed that the compound effectively inhibited tubulin polymerization at concentrations lower than those required for other similar compounds. This suggests a unique binding affinity and mechanism that could be exploited for therapeutic purposes .

Additional Findings

Further research has indicated that the presence of specific substituents on the piperidine ring can enhance or diminish biological activity. For example, modifications to the pentan group or alterations in the nitrogen atom's position within the ring may lead to variations in receptor binding and subsequent biological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.